1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential applications in different fields of research.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases, its ability to inhibit the growth of bacteria and fungi, and its antioxidant properties. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. These include further studies on its mechanism of action, optimization of its synthesis method to improve its yield and purity, and evaluation of its potential as a therapeutic agent in different disease models. Additionally, studies can be conducted to determine the pharmacokinetics and toxicity of this compound in vivo, which can help determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been achieved using different methods, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate followed by cyclization using ammonium acetate and acetic acid. Another method involves the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate followed by the addition of ammonium acetate and acetic anhydride. These methods have been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential in various fields of scientific research. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-20-13-9-5-3-7-11(13)16(22)15(18(20)24)17(23)19-12-8-4-6-10-14(12)21/h3-10,21-22H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUKGBZSHDUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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